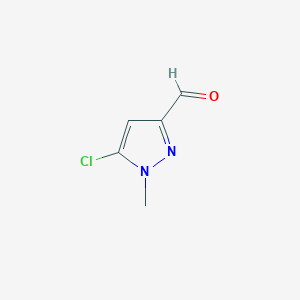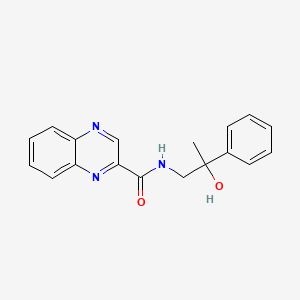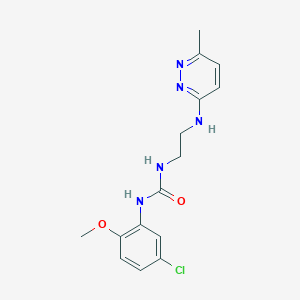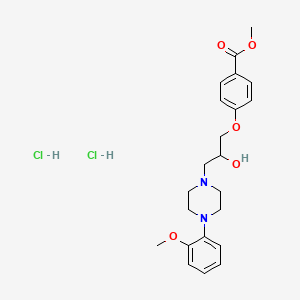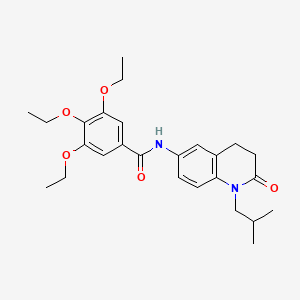![molecular formula C14H12ClN5O2S B2898389 1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097893-28-0](/img/structure/B2898389.png)
1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” is a complex organic molecule that contains several heterocyclic rings including a thiophene, a triazolopyrimidine, and an azetidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the chlorothiophene ring could potentially make the compound more lipophilic, which could affect its solubility and stability .Mécanisme D'action
Target of Action
The primary targets of this compound are tubulin and microtubules (MTs) . These are potential protein targets to treat parasitic infections .
Mode of Action
The compound interacts with mammalian tubulin at either one or two distinct interfacial binding sites; namely, the seventh and vinca sites , which are found within or between α,β‐tubulin heterodimers, respectively . This interaction disrupts the normal function of the microtubules, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the microtubule dynamics within the cell . Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By interacting with tubulin, the compound disrupts these processes, leading to cell death.
Pharmacokinetics
It is noted that the activity of various congeners of this compound class was evaluated against cultured trypanosoma brucei, leading to the prioritization of two congeners for in vivo pharmacokinetics (pk), tolerability, and efficacy studies .
Result of Action
Treatment of T. brucei-infected mice with tolerable doses of this compound significantly decreased blood parasitemia within 24 hours . Furthermore, two once-weekly doses at 10 mg/kg of a candidate compound significantly extended the survival of infected mice relative to infected animals treated with vehicle .
Action Environment
It is worth noting that further optimization of dosing and/or the dosing schedule of these cns-active compounds may provide alternative treatments for human african trypanosomiasis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-8-4-12(20-14(18-8)16-7-17-20)22-9-5-19(6-9)13(21)10-2-3-11(15)23-10/h2-4,7,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFQBBVHXIIEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2898306.png)
![[1-(4-Fluorophenyl)cyclobutyl]-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B2898307.png)
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2898309.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2898312.png)

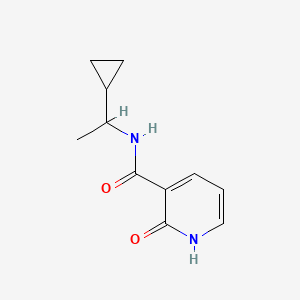
![1-(3-fluoro-4-methylphenyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2898318.png)
![9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
